
3,6,9,12,15-Pentaoxapentacosan-1-ol, dihydrogen phosphate, diammonium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6,9,12,15-Pentaoxapentacosan-1-ol, dihydrogen phosphate, diammonium salt is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple ether linkages and a phosphate group, making it a versatile molecule in both research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15-Pentaoxapentacosan-1-ol, dihydrogen phosphate, diammonium salt typically involves the reaction of 3,6,9,12,15-Pentaoxapentacosan-1-ol with phosphoric acid and ammonium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Reacting 3,6,9,12,15-Pentaoxapentacosan-1-ol with phosphoric acid: This step introduces the phosphate group into the molecule.
Neutralization with ammonium hydroxide: This step converts the dihydrogen phosphate into its diammonium salt form.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature control, reaction time, and the concentration of reactants.
Analyse Des Réactions Chimiques
Types of Reactions
3,6,9,12,15-Pentaoxapentacosan-1-ol, dihydrogen phosphate, diammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphate group into different reduced forms.
Substitution: The ether linkages in the molecule can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphoric acid derivatives, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
3,6,9,12,15-Pentaoxapentacosan-1-ol, dihydrogen phosphate, diammonium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of biological membranes and as a component in buffer solutions.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism by which 3,6,9,12,15-Pentaoxapentacosan-1-ol, dihydrogen phosphate, diammonium salt exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphate group plays a crucial role in these interactions, often acting as a binding site for proteins and other biomolecules. The ether linkages provide flexibility to the molecule, allowing it to fit into various binding pockets and interact with different targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6,9,12,15-Pentaoxaoctacosan-1-ol: Similar structure but lacks the phosphate group.
3,6,9,12,15-Pentaoxaheptadecan-1-ol: Shorter chain length and different functional groups.
3,6,9,12,15,18-Hexaoxaicosane-1,20-diol: Contains additional ether linkages and hydroxyl groups.
Uniqueness
What sets 3,6,9,12,15-Pentaoxapentacosan-1-ol, dihydrogen phosphate, diammonium salt apart from similar compounds is its unique combination of ether linkages and a phosphate group. This structure provides a balance of hydrophilic and hydrophobic properties, making it highly versatile in various applications.
Propriétés
Numéro CAS |
68480-03-5 |
|---|---|
Formule moléculaire |
C20H49N2O9P |
Poids moléculaire |
492.6 g/mol |
Nom IUPAC |
azane;2-[2-[2-[2-(2-decoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl dihydrogen phosphate |
InChI |
InChI=1S/C20H43O9P.2H3N/c1-2-3-4-5-6-7-8-9-10-24-11-12-25-13-14-26-15-16-27-17-18-28-19-20-29-30(21,22)23;;/h2-20H2,1H3,(H2,21,22,23);2*1H3 |
Clé InChI |
OUMOFXVTNLHHRC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOCCOCCOCCOCCOCCOP(=O)(O)O.N.N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


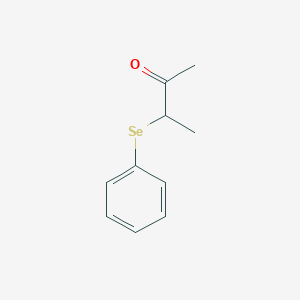

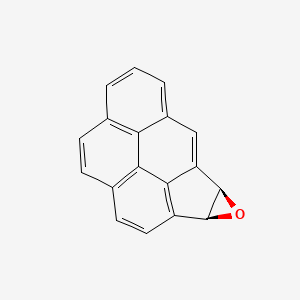
![Benzenesulfonic acid, 3-[(4-aminophenyl)azo]-, monosodium salt](/img/structure/B14464062.png)
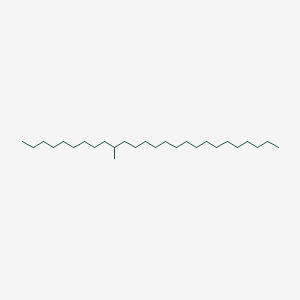
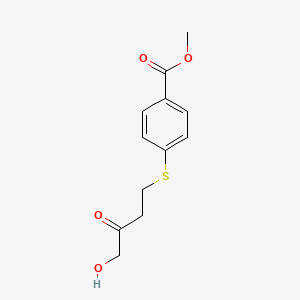
![Diethyl N-[(5-chlorothiophen-2-yl)methoxy]phosphoramidate](/img/structure/B14464081.png)
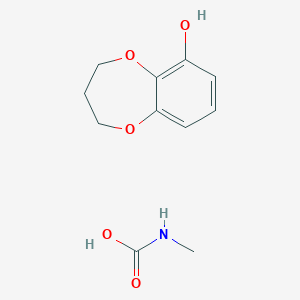
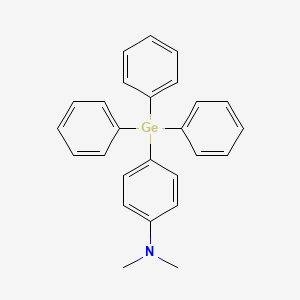
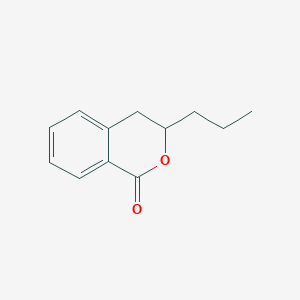
![N~1~-(3-Aminopropyl)-N~3~-[3-(dodecylamino)propyl]propane-1,3-diamine](/img/structure/B14464120.png)
![2-Chloro-2-azabicyclo[2.2.1]heptane](/img/structure/B14464125.png)
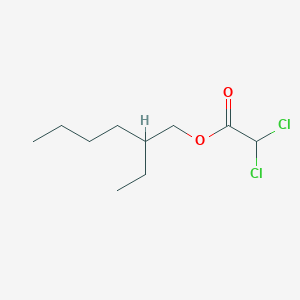
![Disodium;4-[2-(4-sulfonatobutoxy)ethoxy]butane-1-sulfonate](/img/structure/B14464135.png)
